molecular formula C11H14BrNO B2858293 5-bromo-N-phenylpentanamide CAS No. 7661-20-3

5-bromo-N-phenylpentanamide

Cat. No.: B2858293
CAS No.: 7661-20-3
M. Wt: 256.143
InChI Key: JLPWFHCMAWWTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-phenylpentanamide ( 7661-20-3) is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This molecule features a bromoalkyl chain linked to an N-phenyl amide group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromine terminus serves as a reactive handle for further functionalization, allowing researchers to employ it in various coupling reactions to construct more complex molecular architectures . Similarly, its amide group is a common pharmacophore found in many biologically active molecules. Compounds with analogous bromo-pentanamide structures have been identified as key intermediates in the synthesis of potential therapeutic agents, such as racetam congeners investigated for neurological applications . As a building block, it can be used in the design and development of novel molecules for pharmaceutical and biochemical screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPWFHCMAWWTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo N Phenylpentanamide

Established Synthetic Pathways via Amide Coupling

The most common and well-documented route to 5-bromo-N-phenylpentanamide involves the direct coupling of 5-bromopentanoic acid and aniline (B41778) using stoichiometric activating agents, often referred to as coupling reagents. This approach is a cornerstone of medicinal and organic chemistry for its reliability and broad applicability. researchgate.net

The selection of the coupling reagent is critical for activating the carboxylic acid and facilitating the nucleophilic attack by the amine. A published procedure for the synthesis of this compound involves stirring 5-bromopentanoic acid with aniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCl or EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane. indianchemicalsociety.com This method provides the target compound directly, often in high purity. indianchemicalsociety.com

The mechanism involves the reaction of the carboxylic acid with EDC to form a reactive O-acylurea intermediate. DMAP functions as an acyl transfer agent, forming a highly reactive acyliminium ion, which is then readily attacked by the amine. rsc.org To further enhance efficiency and minimize side reactions, a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can be added. HOBt traps the O-acylurea to form an active ester, which is less prone to side reactions and racemization, and its reaction with the amine is still facilitated by DMAP. rsc.orgacs.org

For more challenging couplings, or when higher efficiency and lower risk of epimerization are required, more advanced uronium/aminium salt reagents are employed. figshare.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), used in conjunction with a non-nucleophilic base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), is a prominent example. researchgate.netthieme-connect.com Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU, are known to facilitate faster and more efficient couplings compared to their HOBt-based counterparts like HBTU. figshare.comsid.ir

Interactive Table 1: Comparison of Common Amide Coupling Reagent Systems

Reagent SystemComponentsTypical BaseKey AdvantagesConsiderations
EDC/DMAP 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-Dimethylaminopyridine (cat.)None required, or DIPEACost-effective; water-soluble urea (B33335) byproduct is easily removed. organic-chemistry.orgacs.orgSluggish for some electron-deficient amines. rsc.org
EDC/HOBt/DMAP EDC, 1-Hydroxybenzotriazole (cat.), DMAP (cat.)DIPEASuppresses side reactions; reduces racemization. rsc.orgacs.orgHOBt has explosive properties requiring careful handling. nih.gov
HATU/HOBt/NMM O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt, N-MethylmorpholineNMM or DIPEAHigh efficiency, fast reaction rates, low racemization. sid.irCurrent time information in Vanderburgh County, US.Higher cost; generates stoichiometric waste products. tandfonline.com

The choice of solvent plays a significant role in the efficiency of amide coupling reactions. Aprotic solvents are generally preferred to avoid side reactions with the activated carboxylic acid intermediate.

Dichloromethane (DCM) is a commonly used solvent for the synthesis of this compound using the EDC/DMAP method, as it effectively dissolves the reactants and reagents while remaining inert. indianchemicalsociety.com Other solvents such as Tetrahydrofuran (B95107) (THF) have also been shown to be effective, in some cases providing higher yields than DCM in similar amidation reactions. acs.org The optimization of an N-amidation reaction showed that anhydrous THF can provide superior results, highlighting the importance of excluding water to prevent hydrolysis of the activated intermediate. acs.org

In a move towards more environmentally benign processes, research has explored the use of greener solvents. One novel approach involves using Reactive Deep Eutectic Solvents (RDESs), which can act as both the reaction medium and a reactant, thereby avoiding hazardous volatile organic compounds and simplifying product recovery. organic-chemistry.org

Interactive Table 2: Influence of Solvent on Amide Synthesis

SolventTypeAdvantagesDisadvantages
Dichloromethane (DCM) Chlorinated AproticGood solubility for many reactants; inert. indianchemicalsociety.comEnvironmental and health concerns.
Tetrahydrofuran (THF) Ethereal AproticCan improve yields in certain cases. acs.orgPotential for peroxide formation; must be anhydrous.
N,N-Dimethylformamide (DMF) Polar AproticHigh solvating power, good for poorly soluble substrates. researchgate.netHigh boiling point, difficult to remove; toxicity concerns.
Reactive Deep Eutectic Solvents (RDESs) Green SolventEnvironmentally benign; can simplify workup. organic-chemistry.orgNewer technology; substrate scope may be limited.

Optimization of Peptide Coupling Reagents and Conditions (e.g., EDCl/DMAP, HATU/HOBt/NMM)

Exploration of Novel and Sustainable Synthetic Routes

Growing emphasis on environmental sustainability has spurred the development of new synthetic methods that minimize waste and avoid hazardous reagents. ijariie.com

A major drawback of established coupling methods is the generation of stoichiometric amounts of byproducts. tandfonline.com Catalytic methods that directly form the amide bond from a carboxylic acid and an amine without the need for stoichiometric activators represent a significant advance in green chemistry. rsc.org

Promising catalytic systems for direct amidation include:

Boronic Acid Catalysis : Arylboronic acids can catalyze the direct condensation of carboxylic acids and amines, often at room temperature, by facilitating the removal of water. rsc.org

Transition Metal Catalysis : Ruthenium and rhodium complexes have been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. rsc.org While starting from an alcohol, this demonstrates a powerful catalytic amidation principle. Other catalytic strategies include the amidation of esters and the oxidative amidation of aldehydes. tandfonline.com

Biocatalysis : Enzymes such as lipases and amidases offer a highly selective and environmentally friendly route to amides under very mild conditions, though this approach is still in the early stages of development for broad synthetic application. tandfonline.comnih.gov

For pentanamides specifically, catalytic routes have been explored, such as the rhodium-catalyzed intramolecular hydroamidomethylation to convert pentenamides into ε-caprolactam, a precursor to nylon. rsc.org This showcases the potential of catalysis in transforming pentanamide (B147674) structures.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, these principles can be applied in several ways:

Atom Economy : Shifting from stoichiometric coupling reagents to catalytic systems improves atom economy by minimizing waste. tandfonline.com

Use of Safer Solvents : Replacing hazardous solvents like DCM with greener alternatives such as RDESs or even water is a key goal. organic-chemistry.org

Solvent-Free Reactions : Eliminating the solvent entirely offers significant environmental benefits. mit.edu One reported method involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst to produce amides efficiently. mit.edu Mechanochemical synthesis, which uses mechanical force instead of solvents to drive reactions, is another emerging solvent-free technique. nih.gov

Catalytic Approaches to Pentanamide Formation

Process Intensification Strategies for Preparation

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. For amide bond formation, several strategies can be applied to intensify the synthesis of this compound.

Microwave-Assisted Synthesis : Microwave irradiation can drastically reduce reaction times for amide synthesis from hours to minutes, often with improved yields and cleaner reaction profiles. acs.orgrsc.org It has been used for direct amidation of carboxylic acids and amines, sometimes without any catalyst or solvent. rsc.org

Continuous Flow Chemistry : Performing reactions in continuous flow reactors rather than in batch offers superior control over reaction parameters, enhanced safety (especially when handling hazardous intermediates), and easier scalability. mit.edu Flow chemistry has been successfully applied to amide bond formation, improving space-time yields and enabling the use of solid-supported reagents for easier purification. Current time information in Vanderburgh County, US.mit.edu

Interactive Table 3: Overview of Process Intensification Strategies for Amide Synthesis

StrategyPrincipleKey Advantages
Microwave Synthesis Dielectric heating of polar molecules.Rapid heating, drastically reduced reaction times, higher yields. acs.orgtandfonline.com
Flow Chemistry Continuous pumping of reagents through a reactor.Enhanced safety, superior process control, easy scalability, improved yields. mit.edu
Sonochemistry (Ultrasound) Acoustic cavitation creates localized high-energy zones.Shorter reaction times, higher yields, milder conditions. researchgate.netacs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Bromo N Phenylpentanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Detailed Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 5-bromo-N-phenylpentanamide provides precise information about the number and types of protons and their neighboring atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, the aromatic protons of the phenyl group appear as distinct multiplets in the downfield region. nih.gov Specifically, the two ortho protons (H-2'/H-6') resonate as a doublet at approximately 7.52 ppm (parts per million) with a coupling constant (J) of 7.8 Hz, indicating coupling to the meta protons. nih.gov The two meta protons (H-3'/H-5') appear as a triplet at around 7.33 ppm (J = 7.9 Hz), coupled to both ortho and para protons. nih.gov The para proton (H-4') is observed as a triplet at approximately 7.12 ppm (J = 7.4 Hz). nih.gov

The aliphatic chain protons exhibit characteristic signals in the upfield region. The methylene (B1212753) group adjacent to the bromine atom (H-5) shows a triplet at 3.46 ppm (J = 6.5 Hz), a chemical shift influenced by the electronegativity of the bromine. nih.gov The methylene group alpha to the amide carbonyl (H-2) resonates as a triplet at 2.42 ppm (J = 7.2 Hz). nih.gov The remaining two methylene groups (H-3 and H-4) appear as multiplets in the range of 2.01-1.87 ppm. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'/H-6' 7.52 d 7.8
H-3'/H-5' 7.33 t 7.9
H-4' 7.12 t 7.4
H-5 3.46 t 6.5
H-2 2.42 t 7.2
H-3/H-4 2.01-1.87 m -

Data obtained in CDCl₃ at 600 MHz. nih.gov

Carbon-13 NMR (¹³C NMR) Spectroscopy for Backbone Characterization

Complementing the proton data, ¹³C NMR spectroscopy identifies the carbon framework of the molecule. The carbonyl carbon (C-1) of the amide group is typically observed around 170-175 ppm. The carbon atoms of the phenyl ring show signals in the aromatic region (120-140 ppm). The aliphatic carbons are found in the upfield region, with the carbon bearing the bromine atom (C-5) appearing at a chemical shift influenced by the halogen's deshielding effect.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the phenyl ring and within the pentanamide (B147674) chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the already identified proton resonances. For instance, the proton signal at 3.46 ppm would show a cross-peak with the carbon signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This technique is instrumental in piecing together the entire molecular structure. For example, the protons on C-2 would show a correlation to the carbonyl carbon (C-1), and the aromatic protons would show correlations to the ipso-carbon attached to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is utilized to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.gov Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule ([M+H]⁺) can be measured with high accuracy, typically within a few parts per million of the calculated value. This data is critical for unequivocally verifying the molecular formula of the compound. rsc.org

Chromatographic Purity Assessment and Isolation Techniques

The purity of this compound is assessed and the compound is isolated using various chromatographic methods.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. sorbtech.com The retention factor (Rf) value on a silica (B1680970) gel plate provides a preliminary indication of purity.

Flash Chromatography: This technique is a preparative method used for the purification of the crude product. biotage.com By using a silica gel column and an appropriate solvent system, this compound can be effectively separated from impurities. researchgate.netchromatographytoday.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound with high precision. biotage.com A reversed-phase C18 column is often used, and the purity is determined by the peak area percentage in the chromatogram. nih.govchromatographytoday.com Compounds are generally considered pure if they are >95% by HPLC analysis. nih.gov

Table 2: Chromatographic Data for this compound

Technique Stationary Phase Mobile Phase Observation
TLC Silica Gel Varies (e.g., Ethyl Acetate/Hexane) Single spot indicates high purity.
Flash Chromatography Silica Gel Gradient Elution (e.g., Ethyl Acetate/Heptane) Isolation of the pure compound. rsc.org

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. labmanager.com The spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), C-N stretching, and C-H vibrations of the aromatic and aliphatic parts. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. renishaw.com It is particularly sensitive to non-polar bonds and can provide additional information about the carbon backbone and the C-Br bond vibration. niscpr.res.in

Table 3: List of Compounds Mentioned

Compound Name
This compound
Deuterated chloroform
Ethyl Acetate
Heptane
Hexane
Methanol

Mechanistic Organic Transformations Involving 5 Bromo N Phenylpentanamide

The structure of 5-bromo-N-phenylpentanamide, featuring a terminal primary bromide and a secondary amide, allows for a range of chemical modifications at distinct positions.

SN2 Reactions with Nitrogen Nucleophiles (e.g., Azide)

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. bits-pilani.ac.in This concerted reaction involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration at the reaction center. bits-pilani.ac.in

A common and effective method for introducing a nitrogen functional group is through the use of sodium azide (B81097) (NaN₃) as the nucleophile. youtube.com In a typical SN2 reaction, the azide ion (N₃⁻) attacks the electrophilic carbon, displacing the bromide ion, which is a good leaving group. bits-pilani.ac.inyoutube.com This reaction efficiently yields 5-azido-N-phenylpentanamide. The resulting azide can then be readily reduced to a primary amine, for instance, by using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C). youtube.com

Table 1: SN2 Reaction with Azide Nucleophile

Reactant Nucleophile Product Key Features

Exploration of Other Heteroatom Nucleophiles

Beyond nitrogen nucleophiles, the electrophilic carbon center of this compound can react with a variety of other heteroatom nucleophiles. googleapis.comresearchgate.net These reactions also typically proceed via an SN2 pathway, expanding the synthetic utility of this bromoamide.

Oxygen Nucleophiles: Alkoxides and hydroxides can serve as oxygen-centered nucleophiles to displace the bromide, leading to the formation of ethers and alcohols, respectively.

Sulfur Nucleophiles: Thiolates and other sulfur-containing species are effective nucleophiles for creating thioethers.

Carbon Nucleophiles: Nucleophiles like cyanide can also be employed, which results in the formation of a nitrile and extends the carbon chain by one unit. youtube.com

These transformations allow for the introduction of diverse functionalities at the terminus of the pentanamide (B147674) chain.

Functionalization at the Amide Nitrogen

The amide group itself presents opportunities for further chemical modification.

N-Alkylation and N-Acylation Reactions (e.g., N-benzyl-5-bromo-N-phenylpentanamide)

The nitrogen atom of the secondary amide in this compound can be deprotonated by a suitable base to form an amidate anion. This anion can then act as a nucleophile in reactions with alkylating or acylating agents.

N-Alkylation: The reaction with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base, leads to N-alkylation. nih.govorganic-chemistry.orgrsc.org For example, the synthesis of N-benzyl-5-bromo-N-phenylpentanamide involves the formation of a new carbon-nitrogen bond at the amide nitrogen. nih.gov Mechanochemical methods, using techniques like ball milling, have also been shown to be effective for the N-alkylation of amides and related imides, often providing an environmentally friendlier alternative to solution-based reactions. beilstein-journals.org

N-Acylation: Similarly, reaction with an acylating agent, such as an acyl chloride, can introduce an additional acyl group onto the nitrogen. rsc.orgbjut.edu.cn This reaction is a fundamental transformation in organic synthesis and is one of the most frequently used reactions in the development of drug candidates. enscm.fr

Table 2: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Example
N-Alkylation Benzyl bromide (in presence of a base) N-benzyl-5-bromo-N-phenylpentanamide nih.gov

Amide Bond Modifications and Cleavage Strategies

The amide bond, while generally stable, can be cleaved under specific conditions. nih.gov Common strategies include hydrolysis under acidic or basic conditions, although this often requires harsh conditions. mdpi.comnih.gov

Non-enzymatic peptide bond cleavage studies show that the mechanism is pH-dependent, involving either direct hydrolysis (scission) or intramolecular aminolysis (backbiting). nih.govrsc.org At a basic pH of 10, scission is the dominant pathway, whereas backbiting is more prevalent at neutral pH. nih.govrsc.org

Metal complexes have also been utilized to mediate amide bond cleavage under milder conditions. nih.govmdpi.com For instance, palladium complexes can catalyze the hydrolysis of peptide bonds. mdpi.com A novel method using Na[AuCl₄] has been shown to trigger amide bond cleavage in mild aqueous conditions through a cyclization-hydrolysis mechanism. nih.gov

Reactivity of the Phenyl Moiety

The phenyl ring attached to the amide nitrogen is an aromatic system that can undergo electrophilic aromatic substitution reactions. However, the amide group is a deactivating, ortho-, para-directing group. This means that while the ring is less reactive towards electrophiles than benzene (B151609), substitution will preferentially occur at the ortho and para positions.

In some cases, intramolecular reactions can involve the phenyl ring. For example, nitrenium ions generated from related N-acylaminophthalimides have been shown to undergo intramolecular cyclization. clockss.org While aromatic substitution is possible, cyclization to the benzylic position of a pendant phenyl group can occur to form lactams. clockss.org The specific outcome often depends on the reaction conditions and the structure of the substrate, which influences the favorability of forming different ring sizes. clockss.org

Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is primarily governed by the activating and directing effects of the N-phenylpentanamide substituent. The amide group (–NHCOR) is a classic example of an ortho-, para-directing group. ucalgary.calibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, which increases the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.

However, the amide group is also considered a deactivating group, albeit moderately, compared to a simple amino (–NH2) group. ucalgary.caquora.com This deactivation arises from the electron-withdrawing nature of the adjacent carbonyl group, which pulls electron density away from the nitrogen atom, making its lone pair less available for donation into the aromatic ring. quora.com This reduced activating effect helps to control the reactivity and can prevent polysubstitution, which is often a problem with highly activated rings like aniline (B41778). libretexts.org

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation would be expected to yield a mixture of ortho- and para-substituted products. The steric bulk of the pentanamide side chain might influence the ortho/para ratio, potentially favoring the less hindered para-product. ucalgary.ca Friedel-Crafts reactions, which typically use a strong Lewis acid catalyst like AlCl₃, are generally not effective with substrates containing amino or amido groups because the catalyst can complex with the nitrogen's lone pair, further deactivating the ring. libretexts.orgchemistrysteps.com

While these outcomes are predicted based on general principles of organic chemistry, specific literature detailing the electrophilic aromatic substitution of this compound is not extensively documented in scientific databases. The expected products for common EAS reactions are illustrated in the table below.

Reaction TypeReagentsExpected Major Products
BrominationBr₂, FeBr₃2-Bromo-N-(4-bromophenyl)pentanamide and 2-Bromo-N-(2-bromophenyl)pentanamide
NitrationHNO₃, H₂SO₄2-Bromo-N-(4-nitrophenyl)pentanamide and 2-Bromo-N-(2-nitrophenyl)pentanamide
SulfonationFuming H₂SO₄4-(5-bromopentanamido)benzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the applicability of these reactions to a specific substrate depends critically on the nature of the halide and its position within the molecule. In this compound, the bromine atom is attached to a primary sp³-hybridized carbon atom at the end of the pentyl chain, making it a primary alkyl bromide.

This structural feature is significant because the most common palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are typically employed for the coupling of sp²-hybridized carbons, such as those found in aryl or vinyl halides. wiley-vch.de The direct coupling of aryl halides (Ar-X) is a well-established and widely used synthetic strategy. acs.orgorganic-chemistry.org

While the cross-coupling of alkyl halides is an area of active research, it presents different challenges compared to aryl halides. The mechanism for coupling alkyl halides can be more complex, and side reactions like β-hydride elimination can be problematic, especially for alkyl chains with hydrogens on the second carbon from the halogen.

For this compound, the bromine is on the alkyl chain, not the phenyl ring. Therefore, it would not be a suitable substrate for traditional cross-coupling reactions aimed at functionalizing the aromatic ring directly (e.g., coupling an aryl group to the phenyl ring of the amide). Instead, the bromoalkyl moiety could potentially participate in coupling reactions. For instance, it could be coupled with various nucleophiles. However, specific examples of metal-catalyzed cross-coupling reactions involving the alkyl bromide portion of this compound are not prominently featured in the surveyed chemical literature.

To illustrate the typical substrates for common cross-coupling reactions, the following table is provided. It highlights why this compound, as an alkyl halide, is not a standard substrate for reactions that target the functionalization of an aromatic ring.

Reaction NameTypical Electrophile (R-X)Coupling PartnerApplicability to Aryl Functionalization of this compound
Suzuki CouplingAryl/Vinyl Halide or TriflateOrganoboron compoundNot directly applicable as the bromine is not on the phenyl ring.
Heck CouplingAryl/Vinyl Halide or TriflateAlkeneNot directly applicable as the bromine is not on the phenyl ring.
Stille CouplingAryl/Vinyl Halide or TriflateOrganotin compoundNot directly applicable as the bromine is not on the phenyl ring.
Buchwald-Hartwig AminationAryl/Vinyl Halide or TriflateAmineNot directly applicable as the bromine is not on the phenyl ring.

5 Bromo N Phenylpentanamide As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Aminoalkanilides

A primary application of 5-bromo-N-phenylpentanamide is its role as a key precursor in the synthesis of aminoalkanilides. These aminoalkanilides serve as crucial linkers or structural components in more complex molecules, such as enzyme inhibitors. The conversion of the bromoanilide to the corresponding aminoanilide is a well-established synthetic route. nih.gov

The process typically begins with the peptide coupling of a bromoalkanoic acid and an aniline (B41778) to form the bromoanilide, such as this compound (2a). nih.gov This intermediate then undergoes a two-step transformation to yield the desired aminoalkanilide. nih.gov

Azide (B81097) Formation: The first step involves a nucleophilic substitution (SN2) reaction. This compound is treated with sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically heated to facilitate the displacement of the bromide ion by the azide ion, yielding the corresponding azidoanilide intermediate (3a). nih.gov

Reduction to Amine: The second step is the reduction of the azido (B1232118) group to a primary amine. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This reduction is clean and efficient, providing the final aminoalkanilide (4a) in good yield. nih.gov

This synthetic sequence is summarized in the table below:

Step Starting Material Reagents and Conditions Product Description
1This compound (2a)Sodium Azide (NaN₃), DMF, 80°C5-Azido-N-phenylpentanamide (3a)SN2 reaction to replace bromine with an azide group. nih.gov
25-Azido-N-phenylpentanamide (3a)H₂, Palladium on Carbon (Pd/C)5-Amino-N-phenylpentanamide (4a)Catalytic hydrogenation to reduce the azide to a primary amine. nih.gov

Utility in the Construction of Complex Organic Scaffolds (e.g., Trifluoromethyl Ketone and Trifluoropyruvic Amide Analogues)

The aminoalkanilides synthesized from this compound are instrumental in building more elaborate molecular frameworks. A notable example is their use in creating metabolically stable histone deacetylase (HDAC) inhibitors, which feature complex zinc-binding groups (ZBGs) like trifluoromethyl ketones (TFKs) and trifluoropyruvic amides (TFPAs). nih.gov

Once the aminoalkanilide (e.g., 4a) is formed, its newly introduced primary amine group serves as a reactive handle for further modification. It can be coupled with various carboxylic acids bearing the desired complex moiety. nih.gov

Amide Coupling: The synthesis of TFK and TFPA analogues is accomplished through standard amide coupling reactions. The aminoalkanilide is reacted with a carboxylic acid that contains the trifluoromethyl ketone or a related group. Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with dimethylaminopyridine (DMAP), or, for less soluble substrates, (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) (HATU) in the presence of a base like N-methylmorpholine (NMM). nih.gov

The versatility of this approach allows for the construction of various advanced scaffolds, as illustrated by the examples below.

Intermediate Coupling Partner Resulting Scaffold Reference
Aminoalkanilide (4a)Carboxylic acid with a TFK groupTrifluoromethyl Ketone (TFK) Analogue nih.gov
Aminoalkanilide (4a)Carboxylic acid with a TFPA precursorTrifluoropyruvic Amide (TFPA) Analogue nih.gov

Development of Diverse Compound Libraries via Derivatization

The synthetic utility of this compound extends to the generation of diverse compound libraries for chemical biology and drug discovery. The bromine atom provides a key site for introducing molecular diversity through various cross-coupling reactions, while the amide portion can also be modified.

Research on related bromo-functionalized compounds demonstrates this principle effectively. For instance, libraries of 5-bromo-N-alkylthiophene-2-sulfonamides have been generated and subsequently arylated via Suzuki-Miyaura cross-coupling reactions to produce a wide range of derivatives. dovepress.com This highlights how a bromine handle is strategically employed for diversification.

In the context of this compound, after its conversion to the aminoalkanilide, the amine functionality is used as the point of diversification. By coupling the aminoalkanilide with a wide array of carboxylic acids, a library of final products can be synthesized. This was the approach used to create a series of potential HDAC inhibitors, where different zinc-binding groups and linker modifications were explored to establish structure-activity relationships. nih.gov The initial bromo-amide structure is therefore the starting point for a divergent synthesis that yields a family of related but structurally distinct molecules.

Application in Multi-Step Synthesis Schemes for Advanced Molecules

The strategic importance of this compound is evident in its incorporation into multi-step synthetic pathways aimed at producing complex and high-value molecules. Its role as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug, has been explored. google.comacgpubs.orggoogle.com In these synthetic routes, related diketone structures are synthesized using precursors like 4-methyl-3-oxo-N-phenylpentanamide, highlighting the importance of the N-phenylpentanamide scaffold in building complex pharmaceutical agents. rsc.orgnih.gov

Formation of this compound.

Conversion to the aminoalkanilide.

Coupling with a specialized carboxylic acid containing a zinc-binding group.

Computational Chemistry and Theoretical Investigations of 5 Bromo N Phenylpentanamide and Its Reactivity

Density Functional Theory (DFT) Studies for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A hypothetical DFT analysis of 5-bromo-N-phenylpentanamide would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the molecule's ground-state geometry. This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, revealing the most stable conformation.

From this optimized geometry, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

A data table of predicted geometric parameters for the amide bond, which is central to the molecule's structure, could be generated.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Amide Linkage in this compound

ParameterPredicted Value
C-N Bond Length~1.35 Å
C=O Bond Length~1.24 Å
O-C-N Bond Angle~123°
C-N-C (phenyl) Bond Angle~125°
H-N-C Dihedral Angle~180° (for a trans conformation)

Prediction of Reaction Pathways and Transition States

Computational chemistry can map out the energetic landscape of a chemical reaction, identifying the most favorable pathway from reactants to products. For this compound, a key reaction is the nucleophilic substitution at the carbon atom bonded to the bromine. For instance, its reaction with sodium azide (B81097) to form an azidoanilide is a typical SN2 reaction. nih.gov

Theoretical modeling of this reaction would involve calculating the energy profile along the reaction coordinate. This process identifies the transition state—the highest energy point on the pathway—which is a fleeting, unstable arrangement of atoms. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational models can visualize this transition state, showing the partial formation of the new carbon-azide bond and the partial breaking of the carbon-bromine bond.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

For this compound, an MESP analysis would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. These areas are susceptible to attack by electrophiles.

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atom attached to the amide nitrogen. This site is attractive to nucleophiles.

Neutral Potential (Green): Areas with balanced potential, such as the phenyl ring's carbon and hydrogen atoms and the aliphatic chain.

This map provides a clear, intuitive guide to the molecule's reactive sites.

Conformational Analysis and Tautomerism

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The long alkyl chain of this compound allows for significant conformational flexibility. By systematically rotating the dihedral angles of the C-C single bonds in the pentyl chain, a potential energy surface can be generated. This surface would identify several local energy minima, corresponding to stable conformers (e.g., anti, gauche), and the energy barriers separating them. The global minimum would represent the most populated conformation at thermal equilibrium.

Tautomerism is another important consideration. The amide group of this compound can theoretically exist in an imidic acid (or enol) tautomeric form, where the proton from the nitrogen migrates to the carbonyl oxygen.

Computational calculations would determine the relative energies of the amide and imidic acid tautomers. For simple amides, the amide form is overwhelmingly more stable than the imidic acid form, often by a significant energy difference (e.g., >10 kcal/mol). Therefore, it is predicted that this compound exists almost exclusively in its amide form under standard conditions.

Kinetic and Thermodynamic Studies of Reactions Involving 5 Bromo N Phenylpentanamide

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants is a cornerstone of kinetic analysis, revealing how the concentration of reactants influences the rate of a chemical reaction. The rate of a reaction involving 5-bromo-N-phenylpentanamide can be expressed by a rate law, which is determined experimentally.

For a typical reaction where this compound reacts with a nucleophile (Nu⁻), the reaction can be represented as:

This compound + Nu⁻ → Product

The rate law for this reaction would take the general form:

Rate = k[this compound]ˣ[Nu⁻]ʸ

Common methods for determining reaction orders include the method of initial rates and the integrated rate law method. libretexts.org For instance, if doubling the concentration of this compound while keeping the nucleophile concentration constant results in a doubling of the reaction rate, the reaction is first order with respect to this compound (x=1). If the rate quadruples, the reaction is second order (x=2). libretexts.org

Once the reaction orders are known, the rate constant 'k' can be calculated from the experimental data. The value of 'k' is specific to a particular reaction at a given temperature.

Table 1: Hypothetical Data for Determining Reaction Order

ExperimentInitial [this compound] (mol/L)Initial [Nu⁻] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the concentration of the amide doubles the rate, indicating the reaction is first order in this compound. Comparing experiments 1 and 3 shows that doubling the nucleophile concentration quadruples the rate, indicating the reaction is second order in the nucleophile. Thus, the rate law would be: Rate = k[this compound][Nu⁻]².

Activation Energy and Thermodynamic Parameter Determination

Activation energy (Ea) represents the minimum energy required for a reaction to occur. It is a critical parameter for understanding the temperature dependence of a reaction rate. The Arrhenius equation describes this relationship:

k = A * e^(-Ea/RT)

where 'k' is the rate constant, 'A' is the pre-exponential factor (related to the frequency of collisions), 'R' is the universal gas constant, and 'T' is the absolute temperature. By measuring the rate constant at different temperatures, the activation energy can be determined graphically from a plot of ln(k) versus 1/T (an Arrhenius plot), where the slope is -Ea/R. For instance, the hydrogenation of a related keto amide, 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, has a reported apparent activation energy of 21 kJ/mol in a specific catalytic system. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from the temperature dependence of the rate constant using the Eyring equation. These parameters provide deeper insight into the transition state of the reaction.

ΔH‡ (Enthalpy of Activation): Reflects the energy difference between the reactants and the transition state.

ΔS‡ (Entropy of Activation): Indicates the change in randomness in forming the transition state. A negative value suggests a more ordered transition state, which is common in bimolecular reactions.

Table 2: Illustrative Thermodynamic Parameters for a Reaction

ParameterValueSignificance
Activation Energy (Ea)45 kJ/molEnergy barrier to be overcome.
Enthalpy of Activation (ΔH‡)42.5 kJ/molHeat required to form the transition state.
Entropy of Activation (ΔS‡)-30 J/mol·KIndicates a more ordered transition state.
Gibbs Free Energy of Activation (ΔG‡)51.5 kJ/mol at 298 KOverall barrier to reaction.

This table contains illustrative data based on typical values for similar reactions and is not specific to this compound.

Influence of Catalysis and Reaction Conditions on Kinetics

The kinetics of reactions involving this compound are highly sensitive to the reaction conditions and the presence of catalysts.

Catalysis: Catalysts can significantly increase the rate of reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. researchgate.net For reactions involving alkyl bromides like this compound, various types of catalysts can be employed.

Phase-Transfer Catalysts (PTCs): In reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, PTCs are used to transport the nucleophile into the organic phase, thereby accelerating the reaction.

Metal Catalysts: Palladium or copper catalysts are often used in cross-coupling reactions. For example, copper nanoparticles supported on zeolite have been shown to catalyze amide bond formation under mild conditions. core.ac.uk Similarly, palladium catalysts are effective in hydrogenation reactions. researchgate.net The choice of catalyst and its concentration can dramatically alter the reaction kinetics and product selectivity. core.ac.uk

Reaction Conditions:

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation, by providing more molecules with sufficient energy to overcome the activation barrier. google.com However, excessively high temperatures can lead to side reactions and decomposition.

Solvent: The polarity and protic/aprotic nature of the solvent can have a profound effect on reaction kinetics. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic salt, leaving the "naked" anion as a more potent nucleophile. nih.gov

pH: For reactions involving acidic or basic species, the pH of the medium can influence the concentration of the active nucleophile or the stability of the reactants and products, thus affecting the reaction rate. libretexts.org

The synthesis of apixaban, which can involve intermediates derived from this compound, often utilizes specific bases like sodium methoxide (B1231860) or potassium carbonate and solvents like tetrahydrofuran (B95107) (THF) at controlled temperatures (e.g., 0-30°C) to ensure optimal reaction rates and yields. google.com

Enantioselective and Stereoselective Synthetic Approaches to 5 Bromo N Phenylpentanamide Analogues

Development of Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. grantome.com By temporarily incorporating a chiral moiety into the substrate, one can direct the stereochemical course of a reaction, after which the auxiliary can be cleaved and ideally recycled. grantome.com For the synthesis of chiral analogues of 5-bromo-N-phenylpentanamide, this approach is highly relevant, particularly for establishing stereocenters alpha to the amide carbonyl or at other positions along the pentyl chain.

Prominent examples of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of amides include Evans' oxazolidinones and Myers' pseudoephedrine. nih.gov In a typical sequence, the N-phenylpentanamide scaffold would first be modified to incorporate a chiral auxiliary. For instance, an amino acid-derived oxazolidinone could be acylated with a derivative of 5-bromopentanoic acid. The resulting N-acyloxazolidinone can then undergo diastereoselective enolate alkylation. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Similarly, pseudoephedrine can be N-acylated to form a tertiary amide. researchgate.net The corresponding lithium enolate, often generated in the presence of lithium chloride, undergoes highly diastereoselective alkylations. researchgate.net The resulting α-substituted amide can then be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid, which can be subsequently converted to the N-phenylamide. nih.gov

Table 1: Representative Diastereoselective Alkylation of Amide Enolates Using Chiral Auxiliaries

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl (B1604629) bromide>99:195 grantome.com
(1S,2S)-PseudoephedrineMethyl iodide98:292 nih.gov
CamphorsultamAllyl iodide>95:588 grantome.com

This table presents typical results for diastereoselective alkylations using common chiral auxiliaries, illustrating the high levels of stereocontrol achievable. These principles are applicable to the synthesis of α-substituted analogues of this compound.

Asymmetric Catalysis in Functionalization

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. google.com For the functionalization of this compound analogues, transition metal catalysis and organocatalysis are two powerful platforms.

A key strategy involves the catalytic asymmetric C-H functionalization, which allows for the direct introduction of new bonds at positions that are traditionally unreactive. sigmaaldrich.com The amide functionality in N-phenylpentanamide analogues can act as a directing group, guiding a transition metal catalyst to specific C-H bonds. researchgate.net For example, rhodium(III) or palladium(II) catalysts, in conjunction with a chiral ligand, can mediate the enantioselective arylation, alkylation, or alkenylation of C-H bonds. While ortho-C-H activation of the N-phenyl group is a common pathway, remote C-H functionalization of the pentyl chain is a more challenging but highly desirable transformation.

Organocatalysis, the use of small chiral organic molecules as catalysts, has also emerged as a powerful tool. For instance, chiral amines can catalyze the enantioselective α-functionalization of aldehydes via enamine catalysis. nih.gov A potential synthetic route to a chiral analogue of this compound could involve the asymmetric α-bromination of a pentanal derivative using a chiral aminocatalyst and a suitable bromine source like N-bromosuccinimide (NBS), followed by oxidation and amidation. nih.gov

Table 2: Examples of Asymmetric Catalytic Functionalization Relevant to Amide Synthesis

Catalytic SystemTransformationSubstrate TypeEnantiomeric Excess (ee)Yield (%)Reference
Chiral Phosphoric AcidFriedel-Crafts AlkylationIndolesup to 99%95 acs.org
Rh(II)/Chiral CarboxylateC-H AminationN-Sulfonylamidesup to 98%90 rsc.org
Chiral SquaramideMichael Additionα,β-Unsaturated Aldehydesup to 99%96 rsc.org
Pd(II)/Chiral Ligandmeta-C-H ArylationDiarylmethylaminesup to 95%78 researchgate.net

This table showcases the effectiveness of various asymmetric catalytic systems in achieving high enantioselectivity for transformations that could be adapted for the synthesis of functionalized analogues of this compound.

Diastereoselective Synthesis of Substituted Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is particularly relevant for creating more complex analogues of this compound that bear multiple substituents.

One common strategy involves the use of substrate-controlled diastereoselection, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. For example, an analogue of this compound already possessing a stereocenter could undergo a diastereoselective reaction at another position on the pentyl chain.

Reaction-based diastereoselective methods are also prevalent. For instance, the cyclization of N-alkenyl amides can proceed with high diastereoselectivity to form various heterocyclic structures. researchgate.net While not directly producing acyclic amides, the principles of stereocontrol in these reactions, often influenced by the geometry of the double bond and the reaction conditions, can be applied to intermolecular reactions. For example, a diastereoselective conjugate addition to an α,β-unsaturated N-phenylamide could establish two new contiguous stereocenters.

Furthermore, the diastereoselective reduction of a ketone precursor to a secondary alcohol can be a key step. The use of bulky reducing agents or substrate-directable reductions can afford high levels of diastereoselectivity.

Table 3: Diastereoselective Reactions Applicable to the Synthesis of Substituted Amides

Reaction TypeSubstrateReagents/CatalystDiastereomeric Ratio (d.r.)Yield (%)Reference
HydroalkylationDienes with Oxazolones(CDC)-Rh catalyst>20:1up to 96 rsc.org
[3+2] CycloadditionN-Oxides and Alkenes->20:1up to 97 nih.gov
Intramolecular CyclopropanationN-Alkenyl AmidesTi(Oi-Pr)₄ / i-PrMgBr3:178-83 researchgate.net

This table provides examples of reactions that achieve high diastereoselectivity, illustrating methods that could be employed to synthesize multi-substituted analogues of this compound with controlled relative stereochemistry.

Future Prospects and Emerging Research Avenues

Integration into Automated Synthesis Platforms

The synthesis of amides, a cornerstone of organic and medicinal chemistry, has seen significant advancements through the adoption of automated synthesis platforms, particularly continuous flow chemistry. These systems offer enhanced control over reaction parameters, improved safety, and scalability. The conventional batch synthesis of 5-bromo-N-phenylpentanamide involves the coupling of 5-bromopentanoic acid and aniline (B41778). nih.gov Future research could focus on adapting this and subsequent reactions to automated platforms.

Continuous flow systems have been successfully developed for the synthesis of various amides, often demonstrating higher efficiency and yields compared to traditional batch methods. cam.ac.uk For instance, the direct amidation of carboxylic acids with amines has been achieved in solvent-free conditions using a screw reactor, allowing for scalable production. Another approach involves the use of a vortex fluidic device which can significantly reduce reaction times. The principles from these established automated amide synthesis protocols could be directly applied to the production of this compound and its derivatives.

Table 1: Potential Automated Synthesis Approaches for this compound

MethodKey FeaturesPotential Advantages for this compound
Continuous Flow Amidation Utilizes packed-bed reactors or microreactors with immobilized reagents or catalysts.Precise control of temperature, pressure, and residence time; improved safety for handling reagents; potential for high-throughput library synthesis of derivatives.
Screw Reactor Technology Solvent-free, room temperature synthesis using coupling agents like EDC.HCl.Environmentally friendly (green chemistry) approach; scalability for industrial production.
Vortex Fluidic Device (VFD) Thin-film microfluidics with short residence times.Rapid synthesis, potentially increasing throughput and reducing energy consumption.

The integration of this compound into such automated systems would facilitate the rapid generation of a library of analogues for various applications, by systematically varying the amine or carboxylic acid component, or by performing subsequent functionalization reactions in-line.

Exploration of Photoredox Catalysis in Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology allows for the generation of radical intermediates from precursors that are often unreactive under traditional thermal conditions. The structure of this compound, containing both an alkyl bromide and an N-phenyl amide moiety, presents multiple opportunities for transformations driven by photoredox catalysis.

Research has demonstrated the utility of photoredox catalysis for the Giese reaction, involving the addition of non-activated alkyl bromides to Michael acceptors. rsc.org This suggests that the this compound could serve as a radical precursor, where the bromine atom is abstracted to generate a primary alkyl radical. This radical could then be coupled with a variety of electron-deficient olefins.

Furthermore, the N-phenyl amide group itself is a target for functionalization. Nickel-photoredox catalysis has been employed for the N-arylation of amides, providing a mild route to complex biaryl structures. escholarship.orgscilit.com Additionally, C–H functionalization of N-phenyl amides at the ortho position of the phenyl ring is another promising avenue, enabled by the synergistic merger of transition metal catalysis and photocatalysis. beilstein-journals.org

Table 2: Potential Photoredox-Catalyzed Transformations of this compound

Reaction TypeReactive Site on this compoundPotential Products
Giese-type Reaction Alkyl bromideCoupling with Michael acceptors to form extended carbon chains.
Aminocarbonylation Alkyl bromideReaction with oxamic acids and nickel catalysis to form extended amide structures. nih.gov
Amide N-Arylation Amide N-HFormation of N,N-diaryl amides. escholarship.org
ortho-C–H Functionalization Phenyl ring C-HIntroduction of various functional groups at the position ortho to the amide. beilstein-journals.org
Alkylarylation Alkyl bromideReaction with N-aryl bicyclobutyl amides to form spirocyclobutyl oxindoles. researchgate.net

These photocatalytic methods would significantly expand the chemical space accessible from this compound, enabling the synthesis of novel and complex molecular architectures under environmentally benign conditions.

Bio-inspired Synthetic Routes

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions, aligning with the principles of green chemistry. Lipases, in particular, have been widely explored for their ability to catalyze the formation of amide bonds.

The synthesis of this compound could be envisioned using an enzymatic approach. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to efficiently catalyze the amidation of carboxylic acids with amines in organic solvents. mdpi.comresearchgate.net This enzymatic method could provide a more sustainable alternative to chemical coupling agents. Furthermore, lipases have demonstrated the ability to catalyze the amidation of anilines specifically, making this a highly relevant approach for the synthesis of N-phenyl amides. mdpi.com Research into the one-pot, lipase-catalyzed conversion of carboxylic acids to substituted amides via an ester intermediate has also proven successful and could be applied here. conicet.gov.ar

Beyond synthesis, enzymes could be used for the selective transformation of this compound. For instance, nitrilases have been used in chemoenzymatic processes for the synthesis of enantiopure amino acids and amides, suggesting potential for modifications if a nitrile group were introduced into the molecule. acs.orgfrontiersin.org

Table 3: Potential Bio-inspired Synthetic Approaches

Enzymatic StrategyEnzyme ClassApplication to this compound
Direct Amidation Lipase (e.g., Novozym 435, CALB)Synthesis from 5-bromopentanoic acid and aniline under mild, solvent-free, or green solvent conditions. mdpi.comnih.gov
Transamidation Lipase (e.g., from Candida antarctica)Synthesis from an ester of 5-bromopentanoic acid and aniline, or modification of the amide group. researchgate.net
Enantioselective Hydrolysis Nitrilase/AmidaseIf converted to a nitrile precursor, could enable kinetic resolution to produce chiral derivatives. acs.org

Exploring these bio-inspired routes could lead to more efficient, selective, and sustainable methods for the synthesis and functionalization of this compound and its derivatives.

Advanced Materials Applications via Functionalization

The presence of a reactive terminal bromine atom makes this compound an attractive monomer or precursor for the synthesis of functional polymers. The bromine can act as an initiation site for controlled radical polymerizations or as a handle for post-polymerization modification.

One promising avenue is the use of the bromo group for "click" chemistry reactions, such as the thio-bromo click reaction. This allows for the efficient post-polymerization functionalization of polymers containing pendant bromo groups, enabling the introduction of a wide range of functionalities. researchgate.netacs.org For example, polymers could be synthesized from a derivative of this compound where the phenyl ring is modified with a polymerizable group. The resulting polymer would have pendant bromo-pentanamide side chains, which could then be functionalized.

Furthermore, bromo-functionalized monomers are valuable in ring-opening polymerization (ROP) to create functional biodegradable polymers like polycarbonates. rsc.org The bromo group can be converted to other functional groups post-polymerization. Polymers containing halogenated side chains have been investigated for applications such as flame-retardant materials and for their antimicrobial properties after quaternization. rsc.orgresearchgate.net The synthesis of functional polyamides from bromo-containing monomers is another area of active research, where the bromo group facilitates post-synthesis modification to tailor the polymer's properties. acs.org

Table 4: Potential Advanced Materials Applications

Polymerization/Modification StrategyResulting Material TypePotential Properties and Applications
Post-Polymerization Modification (e.g., Thio-Bromo "Click") Functionalized polymers (e.g., polyacrylates, polynorbornenes)Tailorable properties by attaching various thiols; potential for drug delivery, smart coatings. researchgate.netacs.org
Ring-Opening Polymerization (ROP) Functional polycarbonates or polyestersBiodegradable materials; precursors to cationic polymers for gene delivery or antimicrobial surfaces. rsc.org
Polycondensation Functional aromatic polyamidesMaterials with improved solubility and processability; potential for flame-retardant or high-performance applications. researchgate.netacs.orgmdpi.com
Atom Transfer Radical Polymerization (ATRP) Graft or brush copolymersThe bromo group can act as an initiator for ATRP, leading to complex polymer architectures. rsc.org

The functionalization of polymers derived from this compound could lead to a new class of advanced materials with tailored properties for a wide range of applications, from biomedicine to materials science.

Q & A

Q. What statistical methods are suitable for analyzing dose-dependent bioactivity of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Bootstrap resampling enhances reliability in small-sample studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.